4-Methyl-5-{[2-methyl-4-(4-morpholinylsulfonyl)anilino]methylene}-2,6-dioxo-1-(2-phenylethyl)-1,2,5,6-tetrahydro-3-pyridinecarbonitrile
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Overview
Description
4-Methyl-5-{[2-methyl-4-(4-morpholinylsulfonyl)anilino]methylene}-2,6-dioxo-1-(2-phenylethyl)-1,2,5,6-tetrahydro-3-pyridinecarbonitrile is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-{[2-methyl-4-(4-morpholinylsulfonyl)anilino]methylene}-2,6-dioxo-1-(2-phenylethyl)-1,2,5,6-tetrahydro-3-pyridinecarbonitrile involves multiple steps. One common method includes the reaction of 2-methyl-4-(4-morpholinylsulfonyl)aniline with a suitable aldehyde to form the corresponding Schiff base. This intermediate is then reacted with a dioxo compound under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to facilitate the reactions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-{[2-methyl-4-(4-morpholinylsulfonyl)anilino]methylene}-2,6-dioxo-1-(2-phenylethyl)-1,2,5,6-tetrahydro-3-pyridinecarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholinylsulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
4-Methyl-5-{[2-methyl-4-(4-morpholinylsulfonyl)anilino]methylene}-2,6-dioxo-1-(2-phenylethyl)-1,2,5,6-tetrahydro-3-pyridinecarbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methyl-5-{[2-methyl-4-(4-morpholinylsulfonyl)anilino]methylene}-2,6-dioxo-1-(2-phenylethyl)-1,2,5,6-tetrahydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to changes in cellular pathways and biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- **1-({4-Methyl-5-[4-(4-morpholinylsulfonyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetone
Indole derivatives: These compounds share some structural similarities and are also investigated for their biological activities.
Uniqueness
4-Methyl-5-{[2-methyl-4-(4-morpholinylsulfonyl)anilino]methylene}-2,6-dioxo-1-(2-phenylethyl)-1,2,5,6-tetrahydro-3-pyridinecarbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C27H28N4O5S |
---|---|
Molecular Weight |
520.6 g/mol |
IUPAC Name |
6-hydroxy-4-methyl-5-[(2-methyl-4-morpholin-4-ylsulfonylphenyl)iminomethyl]-2-oxo-1-(2-phenylethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C27H28N4O5S/c1-19-16-22(37(34,35)30-12-14-36-15-13-30)8-9-25(19)29-18-24-20(2)23(17-28)26(32)31(27(24)33)11-10-21-6-4-3-5-7-21/h3-9,16,18,33H,10-15H2,1-2H3 |
InChI Key |
NZUYHCWMKUQIHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)N=CC3=C(N(C(=O)C(=C3C)C#N)CCC4=CC=CC=C4)O |
Origin of Product |
United States |
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